molecular formula C15H17N3O2S B2573833 2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 888434-64-8

2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2573833
CAS RN: 888434-64-8
M. Wt: 303.38
InChI Key: JMHNCPQZQRGNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In

Scientific Research Applications

Chemical Synthesis and Reactions

The chemical synthesis and reactions involving compounds similar to 2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one have been explored in various studies. For example, the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate and ethyl ethoxymethyleneoxaloacetate with indole analogs have led to the formation of trisubstituted pyrimido[1,2-a]indoles and 3,4-disubstituted 9H-pyrimido-[2,3-b]indoles, showcasing the compound's potential in synthesizing complex heterocyclic compounds (Kurihara et al., 1980). Similarly, iminophosphorane-mediated annelation of a pyridine or pyrimidine ring into an indole ring has been utilized for the synthesis of β-, γ-carbolines and pyrimido[4,5-b]indole derivatives, highlighting the versatile reactivity of related compounds (Molina & Fresneda, 1988).

Pharmacological Potential

The structural analogs of 2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one have been investigated for their pharmacological potential. For instance, the synthesis and crystal structure of related compounds have been studied for their potential as AHAS inhibitors, suggesting possible applications in developing novel herbicides or pharmaceuticals (Shang et al., 2011). Additionally, derivatives of 4-substituted-N1-2-pyridylsulfanilamide have been synthesized to evaluate their antimicrobial activity, indicating the compound's relevance in antimicrobial research (El-Salam & Mohamed, 2005).

Material Science Applications

The chemical versatility of compounds structurally related to 2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one also extends to material science. Research has explored the reaction diversity of the S–S bond promoted by metal coordination, leading to novel reactions and potentially new materials or catalysts (Zhu et al., 2010).

properties

IUPAC Name

2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-21-15-17-12-10-6-4-5-7-11(10)16-13(12)14(19)18(15)8-9-20-2/h4-7,16H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHNCPQZQRGNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

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